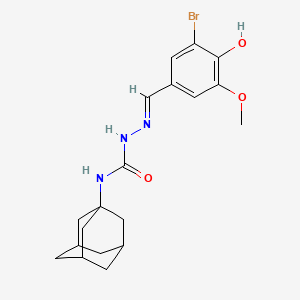![molecular formula C19H27Cl2N3S B6070426 N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of adamantanamine, a well-known antiviral drug.
Mécanisme D'action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride is not fully understood. However, studies have suggested that this compound may inhibit viral replication by targeting viral polymerases or by disrupting viral envelope proteins. Additionally, N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride has been found to exhibit low toxicity in vitro and in vivo. Additionally, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response. Further studies are needed to fully understand the biochemical and physiological effects of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride is its broad-spectrum antiviral activity. This makes it a promising candidate for the development of new antiviral drugs. However, the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride.
Orientations Futures
There are several future directions for the research on N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride. One area of interest is the development of new antiviral drugs based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride in animal models and clinical trials. Finally, the potential of this compound as a cancer therapy should be further explored, including the identification of specific cancer types that may be sensitive to N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride.
Méthodes De Synthèse
The synthesis of N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride involves the reaction between 2-bromoethyl benzimidazole and 2-adamantanamine in the presence of a reducing agent. The product is then purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride has been extensively studied for its potential as an antiviral and anticancer agent. In vitro studies have shown that this compound exhibits potent antiviral activity against a broad range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Additionally, N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S.2ClH/c1-2-4-17-16(3-1)21-19(22-17)23-6-5-20-18-14-8-12-7-13(10-14)11-15(18)9-12;;/h1-4,12-15,18,20H,5-11H2,(H,21,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZATGWSCHIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCSC4=NC5=CC=CC=C5N4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxy-3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6070352.png)


![3-[2-(4-morpholinyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6070367.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070379.png)
![3-(2-furyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6070387.png)
![2-[(cycloheptylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6070408.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({methyl[(5-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}cyclopentanamine](/img/structure/B6070442.png)
